molecular formula C10H12BrNS B13273492 N-(2-bromophenyl)thiolan-3-amine

N-(2-bromophenyl)thiolan-3-amine

Cat. No.: B13273492
M. Wt: 258.18 g/mol
InChI Key: FSFSOGAVGSOWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)thiolan-3-amine: is an organic compound with the molecular formula C10H12BrNS and a molecular weight of 258.18 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a thiolan-3-amine moiety. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)thiolan-3-amine typically involves the reaction of 2-bromophenylamine with thiolane derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-bromophenyl)thiolan-3-amine can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming phenylthiolan-3-amine. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, bases like potassium carbonate.

Major Products:

Scientific Research Applications

Chemistry: N-(2-bromophenyl)thiolan-3-amine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds and as a building block in medicinal chemistry .

Biology: In biological research, this compound is used to study the effects of brominated phenyl derivatives on cellular processes. It is also employed in the synthesis of bioactive molecules that can act as enzyme inhibitors or receptor modulators .

Medicine: It is investigated for its role in the synthesis of pharmaceutical compounds with anticancer, antimicrobial, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as a precursor for the synthesis of polymers, dyes, and other functional materials .

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)thiolan-3-amine involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom enhances the compound’s ability to form halogen bonds, which can stabilize interactions with biological macromolecules. This compound can modulate various signaling pathways by inhibiting or activating specific enzymes, leading to changes in cellular functions .

Comparison with Similar Compounds

    4-(4-Bromophenyl)-thiazol-2-amine: Similar in structure but contains a thiazole ring instead of a thiolane ring.

    N-(2-bromophenyl)thiolan-3-amine: The compound in focus, unique due to its thiolane ring.

    Phenylthiolan-3-amine: Lacks the bromine atom, making it less reactive in halogen bonding interactions.

Uniqueness: this compound is unique due to the presence of both a bromine atom and a thiolane ring. This combination enhances its reactivity and makes it a valuable intermediate in various chemical and biological applications .

Properties

Molecular Formula

C10H12BrNS

Molecular Weight

258.18 g/mol

IUPAC Name

N-(2-bromophenyl)thiolan-3-amine

InChI

InChI=1S/C10H12BrNS/c11-9-3-1-2-4-10(9)12-8-5-6-13-7-8/h1-4,8,12H,5-7H2

InChI Key

FSFSOGAVGSOWKG-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1NC2=CC=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.